molecular formula C7H7F3N4 B14851035 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide

Cat. No.: B14851035
M. Wt: 204.15 g/mol
InChI Key: QAQIPPPEULTLEA-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide is a fluorinated pyrimidine derivative with the molecular formula C7H7F3N4 and a molecular weight of 204.15 g/mol . This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence its reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization to form fused ring systems.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide is not fully understood. its biological activity is likely influenced by the presence of the trifluoroethyl group, which can enhance its binding affinity to molecular targets and alter its metabolic stability . The compound may interact with specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboximidamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties compared to other fluorinated pyrimidines.

Properties

Molecular Formula

C7H7F3N4

Molecular Weight

204.15 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrimidine-5-carboximidamide

InChI

InChI=1S/C7H7F3N4/c8-7(9,10)1-5-13-2-4(3-14-5)6(11)12/h2-3H,1H2,(H3,11,12)

InChI Key

QAQIPPPEULTLEA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(F)(F)F)C(=N)N

Origin of Product

United States

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